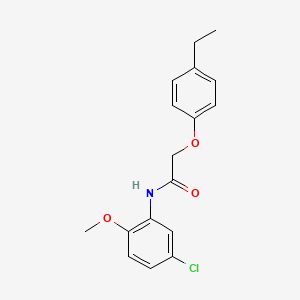
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-methylbenzamide, commonly known as L-741,626, is a selective antagonist of the dopamine D2 receptor. It is a chemical compound with potential therapeutic uses in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and addiction.
作用機序
L-741,626 works by selectively blocking the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that is widely distributed in the brain. It is involved in various physiological processes, including motor control, reward, and cognition. By blocking the dopamine D2 receptor, L-741,626 can modulate these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of L-741,626 depend on the specific neurological disorder being treated. Some of the effects of L-741,626 are as follows:
- Schizophrenia: L-741,626 can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions. It can also improve negative symptoms, such as apathy and social withdrawal.
- Parkinson's disease: L-741,626 can improve motor function in individuals with Parkinson's disease. It can reduce tremors, rigidity, and bradykinesia.
- Addiction: L-741,626 can reduce drug-seeking behavior in individuals with addiction. It can also reduce the rewarding effects of drugs of abuse.
実験室実験の利点と制限
L-741,626 has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
- Selective: L-741,626 is a selective antagonist of the dopamine D2 receptor. It does not interact with other receptors, which makes it a useful tool for studying the dopamine D2 receptor.
- Potent: L-741,626 is a potent antagonist of the dopamine D2 receptor. It has a high affinity for the receptor, which makes it effective at blocking its activity.
- Versatile: L-741,626 can be used in various lab experiments to study the dopamine D2 receptor. It can be used in in vitro and in vivo experiments.
Limitations:
- Specificity: L-741,626 is specific to the dopamine D2 receptor. It cannot be used to study other receptors or neurotransmitters.
- Toxicity: L-741,626 can be toxic at high doses. Care should be taken when using it in lab experiments.
- Cost: L-741,626 can be expensive to purchase. This may limit its use in some lab experiments.
将来の方向性
There are several future directions for the study of L-741,626. Some of these are as follows:
- Development of new therapeutic uses: L-741,626 may have potential therapeutic uses in other neurological disorders, such as Huntington's disease and Tourette syndrome.
- Development of new analogs: New analogs of L-741,626 may be developed to improve its potency and selectivity.
- Study of long-term effects: The long-term effects of L-741,626 on the dopamine D2 receptor and other neurotransmitter systems should be studied to determine its safety and efficacy.
- Study of drug interactions: The interactions of L-741,626 with other drugs should be studied to determine its potential for drug-drug interactions.
合成法
L-741,626 can be synthesized using various methods, including the following:
- The first method involves the condensation of N-methyl-4-piperidone with 3,4-dihydro-2(1H)-isoquinolinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with 4-chlorobenzoyl chloride to obtain L-741,626.
- The second method involves the reaction of N-methyl-4-piperidone with 3,4-dihydro-2(1H)-isoquinolinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then reacted with 4-chlorobenzoyl chloride to obtain L-741,626.
科学的研究の応用
L-741,626 has been extensively studied for its potential therapeutic uses in the treatment of various neurological disorders. Some of the scientific research applications of L-741,626 are as follows:
- Schizophrenia: L-741,626 has been shown to have antipsychotic effects in animal models of schizophrenia. It works by blocking the dopamine D2 receptor, which is believed to be overactive in individuals with schizophrenia.
- Parkinson's disease: L-741,626 has been shown to improve motor function in animal models of Parkinson's disease. It works by blocking the dopamine D2 receptor, which is believed to be underactive in individuals with Parkinson's disease.
- Addiction: L-741,626 has been shown to reduce drug-seeking behavior in animal models of addiction. It works by blocking the dopamine D2 receptor, which is believed to be involved in the reward pathway of the brain.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-18(21)16-8-6-14(7-9-16)12-20-11-10-15-4-2-3-5-17(15)13-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSVQYHWEKTJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)

![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)


![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)


